Product packaging for 3,4-Dichloro-5-iodobenzoic acid(Cat. No.:CAS No. 1507268-55-4)

3,4-Dichloro-5-iodobenzoic acid

Cat. No.: B3379013
CAS No.: 1507268-55-4
M. Wt: 316.90
InChI Key: YGUKCONYJCPJTI-UHFFFAOYSA-N
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Description

Academic Significance of Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids are a class of organic compounds that have garnered significant academic and industrial interest. Their structural framework, featuring a benzoic acid core adorned with one or more halogen atoms, makes them pivotal building blocks in a multitude of scientific disciplines. In medicinal chemistry, the incorporation of halogens is a widely used strategy to modulate the biological properties of drug candidates. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through mechanisms like halogen bonding, a specific type of non-covalent interaction.

In the realm of synthetic chemistry, these compounds are valued as versatile intermediates. The carboxylic acid group can be readily transformed into other functional groups, while the halogen substituents provide reactive handles for cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, methods for the synthesis of halogenated aromatics, such as the halodecarboxylation of aromatic carboxylic acids, are fundamental transformations in organic synthesis, allowing for the regioselective installation of halogen atoms that might be difficult to achieve through direct electrophilic aromatic substitution. sigmaaldrich.comambeed.com

Distinctive Characteristics of 3,4-Dichloro-5-iodobenzoic Acid within the Halogenated Benzoic Acid Class

This compound is a unique member of the halogenated benzoic acid family, distinguished by its specific polysubstitution pattern. The presence of three halogen atoms—two chlorine and one iodine—on the aromatic ring, in addition to the carboxylic acid moiety, imparts a distinct set of electronic and steric properties.

The key distinguishing features arise from:

Substitution Pattern: The 1,2,3-trihalide substitution pattern on a benzene (B151609) ring is less common than other arrangements, leading to unique electronic effects on the aromatic system. The adjacent chlorine atoms at positions 3 and 4, combined with the bulky iodine atom at position 5, create a sterically hindered environment on one side of the molecule.

Acidity: The collective electron-withdrawing effects of the three halogen atoms are expected to significantly increase the acidity (lower the pKa) of the carboxylic acid group compared to benzoic acid or its mono- and di-halogenated counterparts. This enhanced acidity can affect its reactivity and solubility.

To illustrate the gradations in properties conferred by different halogenation patterns, the following table compares the physicochemical properties of related, commercially available halogenated benzoic acids.

Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Calculated pKa
3,4-Dichlorobenzoic acidC7H4Cl2O2191.01204-2063.58
3,5-Dichlorobenzoic acidC7H4Cl2O2191.01184-1873.46
4-Iodobenzoic acidC7H5IO2248.02270-2734.04
3-Iodobenzoic acidC7H5IO2248.02185-1873.80
2-Chloro-5-iodobenzoic acidC7H4ClIO2282.46157-1612.53 (Predicted)
3-Bromo-5-iodobenzoic acidC7H4BrIO2326.91219-221N/A

Data sourced from various chemical suppliers and databases. sigmaaldrich.comnih.govwikipedia.orgnih.govchemicalbook.comsigmaaldrich.com The pKa values are estimates and can vary based on the prediction method and experimental conditions.

Current Gaps and Novel Research Avenues for this compound

Despite the general importance of halogenated benzoic acids, a survey of the scientific literature reveals that this compound remains a largely unexplored compound. This presents both a significant knowledge gap and a compelling opportunity for novel research.

Current Research Gaps:

Fundamental Characterization: There is a lack of published data on the fundamental physicochemical properties of this compound, including its crystal structure, spectroscopic data (NMR, IR, MS), and experimentally determined pKa.

Synthetic Accessibility: While its synthesis is conceivable from available starting materials, optimized and high-yielding synthetic routes have not been reported in peer-reviewed literature. Developing efficient synthetic protocols is a prerequisite for any further investigation.

Reactivity Studies: The chemical reactivity of this molecule is largely unknown. Systematic studies on how the unique substitution pattern influences the reactivity of the carboxylic acid group and the aromatic ring are needed.

Novel Research Avenues:

Medicinal Chemistry: Given that related compounds like 2-chloro-5-iodobenzoic acid serve as intermediates for pharmaceuticals, a primary research avenue is the synthesis and biological evaluation of derivatives of this compound. chemicalbook.com Its unique halogen arrangement could lead to novel structure-activity relationships in the development of new therapeutic agents, potentially in areas like oncology or infectious diseases where halogenated compounds have shown promise. nih.gov

Materials Science: The high degree of halogenation and the presence of a strong halogen bond donor (iodine) make this compound an interesting candidate for crystal engineering and the development of new materials. Research could focus on creating co-crystals or polymers with specific electronic, optical, or self-assembly properties. Benzoic acid derivatives have been studied for applications in enhancing the fluorescence of materials, an area where this compound could offer unique advantages. researchgate.net

Synthetic Methodology: The molecule could serve as a test substrate for new chemical reactions, particularly for selective C-H functionalization or regioselective cross-coupling reactions that differentiate between the C-Cl and C-I bonds. The development of such selective transformations is a significant goal in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2IO2 B3379013 3,4-Dichloro-5-iodobenzoic acid CAS No. 1507268-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUKCONYJCPJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 3,4-Dichloro-5-iodobenzoic Acid and Related Isomers

The synthesis of polyhalogenated benzoic acids like this compound typically relies on a series of well-established organic reactions. These methods often involve the sequential introduction of the halogen substituents onto a benzoic acid or a precursor molecule.

Halogenation and Iodination Strategies in Benzoic Acid Synthesis

Direct halogenation of a pre-existing benzoic acid is a common strategy. The carboxyl group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the introduction of multiple halogens requires careful consideration of the directing effects of the already present substituents.

The iodination of aromatic compounds often requires an activating agent or an oxidant because iodine itself is the least reactive of the halogens. orgoreview.compatsnap.com Common methods for the iodination of benzene (B151609) and its derivatives involve the use of iodine in the presence of an oxidizing agent such as nitric acid, hydrogen peroxide, or copper salts to generate the more reactive iodonium (B1229267) ion (I+). orgoreview.com For deactivated aromatic compounds, including benzoic acid, stronger iodinating conditions are necessary. researchgate.net A mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid has been used to iodinate deactivated arenes. researchgate.net

The synthesis of isomers like 2-chloro-5-iodobenzoic acid often involves the direct iodination of a chlorobenzoic acid precursor. For instance, 2-chlorobenzoic acid can be iodinated using iodine and an oxidizing agent like ammonium (B1175870) persulfate in a mixture of acetic acid and sulfuric acid. This reaction, however, can lead to a mixture of isomers, including 2-chloro-3-iodobenzoic acid and 2-chloro-3,5-diiodobenzoic acid, necessitating purification steps.

Directed Ortho-Metalation (DoM) Approaches for Regioselective Iodination

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. This method utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the directing group. The resulting aryllithium species can then react with an electrophile, such as iodine, to introduce the substituent at a specific position.

While the carboxylate group itself can act as a directing group, its effectiveness can be limited. More commonly, other functional groups are used to direct the metalation. For the synthesis of halogenated benzoic acids, a precursor with a potent directing group might be employed, which is later converted to the carboxylic acid.

Multi-Step Conversions from Substituted Benzoic Acids (e.g., nitration, reduction, Sandmeyer reaction)

A highly versatile and common approach for the synthesis of specific isomers of halogenated aromatic compounds is a multi-step sequence involving nitration, reduction, and the Sandmeyer reaction. wikipedia.orgnih.govblogspot.com This strategy offers excellent control over the regiochemistry of the final product.

A plausible route to this compound would likely start from 3,4-dichlorobenzoic acid. The synthesis of the related 2-chloro-5-iodobenzoic acid provides a useful template. This synthesis begins with the nitration of 2-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid. The nitro group is then reduced to an amino group, yielding 2-chloro-5-aminobenzoic acid. Finally, the amino group is converted to a diazonium salt, which is subsequently displaced by iodine in a Sandmeyer reaction to give the desired 2-chloro-5-iodobenzoic acid. patsnap.com

Following this logic, the synthesis of this compound would likely involve the following steps:

Nitration: 3,4-Dichlorobenzoic acid would be nitrated to introduce a nitro group onto the aromatic ring. The directing effects of the two chlorine atoms and the carboxyl group would need to be carefully considered to achieve the desired regiochemistry.

Reduction: The resulting nitro-substituted dichlorobenzoic acid would then be reduced to the corresponding amino-substituted dichlorobenzoic acid.

Sandmeyer Reaction: The amino group would be diazotized and subsequently replaced with iodine using a suitable iodide source, such as potassium iodide, to yield this compound. wikipedia.orgnih.govorgsyn.org

The Sandmeyer reaction is a cornerstone of aromatic synthesis, allowing for the introduction of a wide range of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgnih.gov

Novel Approaches and Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. This includes the synthesis of halogenated compounds.

Catalytic Systems for Halogenation and Functionalization

The use of catalysts can significantly improve the efficiency and selectivity of halogenation reactions, often under milder conditions than traditional methods. For the iodination of aromatic compounds, various catalytic systems have been developed. These include the use of thiourea (B124793) to catalyze the iodination of activated aromatic compounds. uni-giessen.de Gold(I) has also been shown to catalyze the iodination of electron-rich arenes with N-iodosuccinimide (NIS).

For deactivated systems, more robust catalysts are often required. The development of catalytic systems that can selectively iodinate specific positions on a polysubstituted benzene ring, such as in 3,4-dichlorobenzoic acid, remains an active area of research.

Mechanochemical Synthesis and Solvent-Free Reaction Development

Mechanochemistry, which involves inducing reactions through mechanical force, such as grinding in a ball mill, has emerged as a promising green chemistry approach. These methods can often be performed in the absence of a solvent or with minimal solvent (liquid-assisted grinding), reducing waste and simplifying work-up procedures.

The mechanochemical halogenation of aromatic compounds has been demonstrated using N-halosuccinimides as the halogen source. These reactions can be carried out under neat grinding or liquid-assisted grinding conditions and can sometimes be facilitated by a catalyst. This solvent-free approach offers a potentially more sustainable route to halogenated aromatics.

Solvent-free Sandmeyer reactions have also been developed, for example, using a nano silica/periodic acid catalyst for the diazotization of aromatic amines followed by iodination with potassium iodide under grinding conditions. Such methods could be adapted for the synthesis of this compound, further enhancing the green credentials of the synthetic route.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of this compound and its derivatives is a process that can be finely tuned to maximize yields and purity. Researchers have explored various strategies to optimize reaction conditions, focusing on factors like the choice of reagents, solvents, temperature, and reaction time. These optimizations are crucial for developing efficient and economically viable synthetic routes.

One key aspect of optimization involves the selection of the iodinating agent and the reaction medium. For instance, in the synthesis of related iodinated compounds, the use of molecular iodine or N-iodosuccinimide (NIS) as the iodinating agent has been investigated. researchgate.net The efficiency of the reaction can also be influenced by the physical conditions, such as the use of mechanochemistry (ball milling), which can sometimes lead to higher yields and reduced reaction times compared to traditional solvent-based methods. researchgate.net Studies have shown that parameters like the milling frequency can have a discernible impact on the product yield. researchgate.net

The choice of oxidant in reactions involving the formation of heterocyclic structures from precursors related to this compound is another critical factor. For example, in the synthesis of quinazolin-4(3H)-one derivatives, various oxidants have been tested, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) often proving to be highly effective, leading to excellent yields under solvent-free mechanochemical conditions. researchgate.net In contrast, other oxidants like Oxone may result in significantly lower yields. researchgate.net The stoichiometry of the reagents, particularly the amount of the oxidant, is also a parameter that requires careful optimization to achieve the desired outcome. researchgate.net

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful technique for accelerating chemical reactions and improving yields in the synthesis of related heterocyclic compounds. researchgate.net This method can offer advantages in terms of reaction speed and efficiency.

Below is an interactive data table summarizing the impact of different oxidants on the yield of a related quinazolinone synthesis, illustrating the importance of reaction condition optimization.

OxidantYield (%)
DDQ98
Molecular Iodine83
NIS80
Oxone43

This table is based on data for the synthesis of 2-phenylquinazolin-4(3H)-one, a related reaction that demonstrates the principles of oxidant optimization.

Functional Group Interconversions and Derivatization from this compound

The carboxylic acid group and the iodine atom in this compound are versatile handles for a wide range of functional group interconversions and derivatizations, allowing for the synthesis of a diverse array of novel compounds.

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through various standard methods. For example, the reaction of this compound with an alcohol in the presence of an acid catalyst or a coupling agent would yield the desired ester. A specific example from the literature is the synthesis of 4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester, which involves the formation of an ester from a dichlorinated benzoic acid derivative. sigmaaldrich.com

Amidation: The formation of amides from this compound is a crucial reaction for introducing nitrogen-containing functionalities. This can be accomplished by reacting the carboxylic acid with an amine using a suitable coupling agent. A general and effective method for the amidation of carboxylic acids involves the in situ generation of reactive phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine. nih.govacs.orgresearchgate.net This method is applicable to a wide range of carboxylic acids and amines, proceeding at room temperature to afford amides in good to excellent yields. nih.govacs.orgresearchgate.net Another approach utilizes coupling agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which has been shown to be efficient for the chemoselective amidation of both aliphatic and aromatic carboxylic acids under basic conditions. lookchemmall.comresearchgate.net

The following table provides examples of amidation reactions of iodo- and chloro-substituted benzoic acids with various amines, showcasing the versatility of these synthetic methods.

Carboxylic AcidAmineProductYield (%)
4-Iodobenzoic acidBenzylamineN-Benzyl-4-iodobenzamide73 acs.org
4-Bromobenzoic acidBenzylamineN-Benzyl-4-bromobenzamide69 nih.gov
4-Nitrobenzoic acidBenzylamineN-Benzyl-4-nitrobenzamide92 lookchemmall.com
4-Nitrobenzoic acidAniline (B41778)N-Phenyl-4-nitrobenzamide85 lookchemmall.com

The iodine atom in this compound can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their mild and selective oxidizing properties. psu.eduarkat-usa.org These reagents, particularly iodine(III) and iodine(V) species, have found widespread applications in various oxidative transformations. psu.eduarkat-usa.orgnih.gov

The synthesis of hypervalent iodine(III) compounds, such as (diacetoxyiodo)arenes, can be achieved by oxidizing the corresponding iodoarene. arkat-usa.orgorganic-chemistry.org Common oxidizing agents for this transformation include peracetic acid, m-chloroperoxybenzoic acid (m-CPBA), and Oxone in trifluoroacetic acid. arkat-usa.orgorganic-chemistry.org Sodium hypochlorite (B82951) pentahydrate has also been reported as an inexpensive and safe oxidizing agent for this purpose. organic-chemistry.org

Hypervalent iodine(V) reagents, like 2-iodoxybenzoic acid (IBX) and its derivatives, are powerful oxidizing agents prepared by the oxidation of the corresponding 2-iodobenzoic acids. psu.edu The most common method for preparing IBX involves the oxidation of 2-iodobenzoic acid with potassium bromate (B103136) in aqueous sulfuric acid. psu.edu Electrochemical methods have also been developed for the synthesis of both iodine(III) and iodine(V) species, offering an environmentally friendly alternative. nih.gov These electrochemically generated reagents can be used for various synthetic transformations. nih.gov

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel hybrid molecules. These hybrid structures combine the this compound moiety with other pharmacophores or functional groups to create compounds with potentially enhanced or novel biological activities. nih.govresearchgate.net

One approach to creating such hybrids is through the functionalization of the carboxylic acid group. For example, coupling this compound with other biologically active molecules containing a suitable functional group (e.g., an amine or alcohol) can lead to the formation of amide or ester-linked hybrids.

Another strategy involves leveraging the iodine atom for cross-coupling reactions or for the formation of supramolecular structures through halogen bonding. nih.gov For instance, the iodine atom can participate in halogen bonding interactions with nitrogen or oxygen atoms in other molecules, leading to the formation of well-defined one-, two-, or three-dimensional networks. nih.gov This principle has been demonstrated in the co-crystallization of iodo- and bromobenzoic acids with aminopyrimidine derivatives, where a combination of hydrogen and halogen bonds dictates the supramolecular assembly. nih.gov

The development of hybrid compounds is a prominent strategy in medicinal chemistry for creating new therapeutic agents. nih.govresearchgate.net By combining different structural motifs, it is possible to target multiple biological pathways or to improve the pharmacokinetic properties of the parent molecules.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) and Raman Methodologies

The IR and Raman spectra of 3,4-dichloro-5-iodobenzoic acid are expected to exhibit characteristic bands corresponding to the carboxylic acid group and the substituted benzene (B151609) ring.

Carboxylic Acid Group:

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer. rsc.org

C=O Stretch: A strong, sharp absorption band should appear in the IR spectrum around 1700 cm⁻¹. The exact position can be influenced by the electronic effects of the ring substituents. ucl.ac.uk

C-O Stretch and O-H Bend: Bands corresponding to the C-O stretching and in-plane O-H bending vibrations are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions of the IR spectrum.

Substituted Benzene Ring:

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-Cl and C-I Stretches: The C-Cl stretching vibrations are expected in the 1100-800 cm⁻¹ region, while the C-I stretching vibration will appear at a lower frequency, typically in the 600-500 cm⁻¹ range, due to the larger mass of the iodine atom.

Characteristic Vibrational Frequencies for this compound:

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
O-H Stretch (H-bonded)2500-3300 (broad)IR
Aromatic C-H Stretch>3000IR, Raman
C=O Stretch~1700IR, Raman (weak)
Aromatic C=C Stretch1600-1450IR, Raman
C-O Stretch / O-H Bend1440-1200IR
C-Cl Stretch1100-800IR, Raman
C-I Stretch600-500IR, Raman
Note: These are expected frequency ranges based on general spectroscopic data for similar functional groups.

Vibrational spectroscopy can also provide insights into the conformational preferences of the molecule, particularly concerning the orientation of the carboxylic acid group relative to the benzene ring. The planarity of the benzoic acid moiety can be influenced by the steric hindrance and electronic interactions of the substituents. In solution, different conformers may exist in equilibrium, which could be detected by the appearance of additional or broadened bands in the vibrational spectra, especially in the C=O stretching region. ucl.ac.uk The study of these vibrational signatures under different conditions (e.g., in various solvents or at different temperatures) can help to elucidate the conformational landscape of this compound. researchgate.net

Mass Spectrometric Approaches for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

For this compound (C₇H₃Cl₂IO₂), the nominal molecular weight is 316 g/mol . The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one iodine atom (¹²⁷I).

The fragmentation of the molecular ion upon electron ionization would likely proceed through several characteristic pathways observed for benzoic acids:

Loss of a hydroxyl radical (•OH): This would lead to the formation of an acylium ion [M-17]⁺.

Loss of a carboxyl group (•COOH): This would result in a fragment ion corresponding to the substituted phenyl cation [M-45]⁺.

Decarboxylation (loss of CO₂): This can occur from the molecular ion or subsequent fragment ions.

Cleavage of halogen atoms: The loss of chlorine or iodine radicals can also be observed.

The relative abundances of these fragment ions provide valuable information for confirming the structure of the molecule. For instance, the mass spectrum of the related 3,4-dichlorobenzoic acid shows a prominent molecular ion peak and a base peak corresponding to the loss of a hydroxyl group. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Proposed Fragment Formula
316Molecular Ion[C₇H₃Cl₂IO₂]⁺
299[M - OH]⁺[C₇H₂Cl₂IO]⁺
271[M - COOH]⁺[C₆H₂Cl₂I]⁺
189[M - I]⁺[C₇H₃Cl₂O₂]⁺
Note: The m/z values are based on the most abundant isotopes. The presence of chlorine isotopes will result in characteristic M+2 and M+4 peaks.

Molecular Ion Detection and Isotopic Patterns

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For halogenated molecules, the detection of the molecular ion is accompanied by a characteristic isotopic pattern, which arises from the natural abundance of isotopes for elements like chlorine.

This compound contains two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This distribution gives rise to a distinctive cluster of peaks for the molecular ion (M⁺). The expected pattern will show three main peaks:

[M]⁺: The peak corresponding to the molecule containing two ³⁵Cl atoms.

[M+2]⁺: The peak for molecules with one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: The peak for molecules containing two ³⁷Cl atoms.

The relative intensities of these peaks can be predicted based on isotopic abundances. The [M+2]⁺ peak will be approximately 65% of the intensity of the [M]⁺ peak, and the [M+4]⁺ peak will be about 10% of the [M]⁺ intensity. Iodine is monoisotopic (¹²⁷I), so it does not contribute to this cluster pattern but does significantly increase the mass of the molecule.

Common fragmentation patterns for benzoic acids in mass spectrometry involve the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org For this compound, this would lead to significant fragment ions corresponding to [C₇H₂Cl₂IO]⁺ and [C₆H₂Cl₂I]⁺, respectively.

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound This table is generated based on theoretical isotopic abundances.

Ion Isotopic Composition Nominal m/z Predicted Relative Abundance (%)
[M]⁺ C₇H₃(³⁵Cl)₂¹²⁷IO₂ 316 100
[M+2]⁺ C₇H₃(³⁵Cl)(³⁷Cl)¹²⁷IO₂ 318 ~65

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the monoisotopic masses of its constituent atoms. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. chemsrc.com

The exact mass is calculated using the mass of the most abundant isotope for each element. For this compound, this calculation confirms the elemental formula C₇H₃Cl₂IO₂.

Table 2: Exact Mass Calculation for this compound This table is generated based on monoisotopic masses.

Element Isotope Quantity Monoisotopic Mass (Da) Total Mass (Da)
Carbon ¹²C 7 12.00000 84.00000
Hydrogen ¹H 3 1.00783 3.02349
Chlorine ³⁵Cl 2 34.96885 69.93770
Iodine ¹²⁷I 1 126.90447 126.90447
Oxygen ¹⁶O 2 15.99491 31.98982

| Total | | | | 315.85548 |

X-ray Diffraction Techniques for Solid-State Structural Elucidation

X-ray diffraction (XRD) is the most powerful method for determining the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions that define the crystal packing.

Single-Crystal X-ray Crystallography for Molecular Geometry and Packing

Single-Crystal X-ray Crystallography (SCXRD) is the definitive technique for elucidating the precise molecular structure and packing arrangement of a crystalline compound. mdpi.commdpi.com While specific crystallographic data for this compound is not publicly available, analysis of the closely related compound, 3,4-dichlorobenzoic acid, provides insight into the expected structural features. nih.gov

In the crystal structure of 3,4-dichlorobenzoic acid, molecules typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via O-H···O hydrogen bonds. nih.govresearchgate.net These dimers then pack into a stable lattice. The introduction of a large, polarizable iodine atom at the 5-position would be expected to significantly influence the crystal packing. Halogen bonding, a specific and directional non-covalent interaction involving a halogen atom, could become a prominent feature, potentially leading to different packing motifs and supramolecular architectures compared to the parent compound. nih.gov

Table 3: Representative Crystal Data for the Related Compound 3,4-Dichlorobenzoic Acid Data obtained from the Crystallography Open Database for 3,4-dichlorobenzoic acid, provided for comparative purposes. nih.gov

Parameter Value
Chemical Formula C₇H₄Cl₂O₂
Space Group P 1 21/c 1
a (Å) 3.7527
b (Å) 6.2589
c (Å) 30.957
α (°) 90.00
β (°) 90.871
γ (°) 90.00
Volume (ų) 727.4

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It is exceptionally valuable in pharmaceutical sciences for identifying the crystalline form, or polymorph, of a drug substance. units.it Each polymorph has a unique crystal structure and, consequently, a distinct powder diffraction pattern, which serves as a "fingerprint" for that specific solid form. units.it

For this compound, PXRD would be employed to:

Confirm phase identity: Verify that a synthesized batch corresponds to a known crystalline form.

Detect polymorphism: Identify the presence of different crystalline polymorphs, which can have different physical properties.

Assess purity: Detect the presence of crystalline impurities or amorphous content in a sample.

Monitor phase transitions: Study changes in the crystalline structure induced by factors such as heat or humidity. units.it

The technique is crucial for ensuring the consistency and quality of a crystalline solid material.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool to predict and corroborate experimental findings. mdpi.com For this compound, a theoretical model of the molecule can be generated and its geometric parameters (bond lengths and angles) optimized to find the lowest energy conformation.

Once the structure is optimized, various spectroscopic properties can be calculated. These theoretical values can then be compared directly with experimental data from techniques like NMR, IR, and UV-Vis spectroscopy. A strong correlation between the computed and experimental data provides high confidence in the assigned structure. mdpi.com This comparative approach is especially useful for complex molecules where spectral interpretation can be challenging.

Table 4: Example of Parameters Compared Between Computational and Experimental Data

Spectroscopic Technique Parameter Computational Prediction (DFT) Experimental Data
¹H NMR Chemical Shifts (ppm) Calculated values for aromatic protons Measured values from NMR spectrum
¹³C NMR Chemical Shifts (ppm) Calculated values for carbon atoms Measured values from NMR spectrum
IR Spectroscopy Vibrational Frequencies (cm⁻¹) Calculated frequencies for functional groups (C=O, O-H, C-Cl, C-I) Measured absorption bands from IR spectrum

Table 5: List of Mentioned Chemical Compounds

Compound Name
This compound
3,4-dichlorobenzoic acid

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in predicting the electronic properties of a molecule. These methods provide insights into molecular geometry, electron distribution, and reactivity, which are crucial for understanding the chemical behavior of a compound.

Density Functional Theory (DFT) for Molecular Geometry and Electron Density

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing molecular geometry to its most stable conformation (lowest energy state) and for calculating the electron density distribution. For 3,4-Dichloro-5-iodobenzoic acid, a DFT study would typically be initiated with a proposed structure, which is then computationally optimized. This process would yield precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available) This table is for illustrative purposes only, as specific data could not be located.

Parameter Bond/Angle Predicted Value
Bond Length C-I ---
Bond Length C-Cl (C3) ---
Bond Length C-Cl (C4) ---
Bond Length C-C (Aromatic) ---
Bond Length C=O ---
Bond Length C-O ---
Bond Angle Cl-C3-C4 ---
Bond Angle Cl-C4-C5 ---
Bond Angle I-C5-C4 ---

The electron density distribution, also calculable via DFT, would highlight the electron-rich and electron-deficient regions of the molecule, which is essential for predicting its reactivity.

HOMO-LUMO Analysis and Electrostatic Potential Surfaces

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's ability to donate or accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

An analysis of this compound would involve calculating the energies of these frontier orbitals. The Molecular Electrostatic Potential (MEP) surface is another key descriptor, which maps the electrostatic potential onto the electron density surface. It visually represents the charge distribution, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack).

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Data Not Available) This table is for illustrative purposes only, as specific data could not be located.

Parameter Energy (eV)
HOMO Energy ---
LUMO Energy ---

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. For this compound, MD simulations could reveal the rotational freedom of the carboxylic acid group relative to the aromatic ring and how this is influenced by the bulky iodine and chlorine substituents.

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. Given the potential for steric hindrance between the substituents on the benzene (B151609) ring, it is likely that specific conformations of the carboxylic acid group are more energetically favorable than others.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be employed to predict the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve modeling its synthesis or its reactions, such as esterification or nucleophilic substitution. By mapping the potential energy surface of a reaction, researchers can gain a deeper understanding of the reaction kinetics and thermodynamics. No specific studies on the prediction of reaction mechanisms involving this compound were found.

In Silico Modeling of Molecular Interactions (Non-clinical)

In silico modeling encompasses a variety of computational techniques to study how a molecule might interact with other molecules, such as proteins or other small molecules. This is often done through molecular docking, which predicts the preferred orientation of one molecule when bound to a second to form a stable complex. While these studies are often in a clinical context, non-clinical applications include understanding interactions with enzymes for industrial applications or with materials. There is no available research detailing the non-clinical in silico modeling of molecular interactions for this compound.

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Halogen Effects

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of 3,4-dichloro-5-iodobenzoic acid, the benzene (B151609) ring is highly substituted, and the directing effects of the substituents play a crucial role in determining the position of any further electrophilic attack.

The reactivity of the benzene ring towards electrophilic attack is influenced by both inductive and resonance effects of the substituents. libretexts.org Halogens are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic ring, making it less nucleophilic. libretexts.orgquora.com However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance (+M or +R effect), which stabilizes the arenium ion intermediate formed during the attack at these positions. libretexts.orgquora.comlibretexts.org

In this compound, the substituents are:

-COOH (Carboxylic acid group): This is a deactivating and meta-directing group. quora.com It withdraws electron density from the ring both inductively and through resonance.

-Cl (Chlorine): Deactivating and ortho-, para-directing. libretexts.orgyoutube.com

-I (Iodine): Deactivating and ortho-, para-directing. youtube.com

The combined effect of these substituents makes the aromatic ring of this compound significantly deactivated towards electrophilic attack. The regioselectivity of an incoming electrophile would be complex and influenced by the interplay of these directing effects. Generally, electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. youtube.com

Considering the positions on the ring:

Position 2: Ortho to the iodine and meta to the carboxylic acid and the C4-chloro group.

Position 6: Ortho to the carboxylic acid and the C4-chloro group, and meta to the iodine.

Given that all substituents are deactivating, forcing conditions would likely be required for any electrophilic substitution to occur. The directing effects can be summarized in the following table:

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-COOH-I (withdrawing)-M (withdrawing)DeactivatingMeta
-Cl-I (withdrawing)+M (donating)DeactivatingOrtho, Para
-I-I (withdrawing)+M (donating)DeactivatingOrtho, Para

The deactivating strength of halogens follows the order of electronegativity: F > Cl > Br > I. quora.com Therefore, iodine has the least deactivating inductive effect among the halogens. youtube.com However, the carboxylic acid group is a stronger deactivating group than the halogens. The ultimate position of substitution would depend on the specific electrophile and reaction conditions, but significant steric hindrance from the existing large iodine atom and the other substituents would also play a major role.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogen Substituents

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is favored when the ring is substituted with strong electron-withdrawing groups, which help to stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.comyoutube.com

In this compound, the presence of three electron-withdrawing halogen atoms and a carboxylic acid group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to their trend in Sâ‚ N1 and Sâ‚ N2 reactions. chemistrysteps.com This is because the rate-determining step is the attack of the nucleophile on the ring, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond. youtube.com

Therefore, the chlorine atoms in this compound would be more susceptible to substitution by a strong nucleophile than the iodine atom. The regioselectivity of the substitution would be influenced by the positions of the other electron-withdrawing groups. The presence of the carboxylic acid group, particularly in its deprotonated (carboxylate) form, can further influence the regioselectivity.

For polychlorinated pyrimidines, Cu(II)/PTABS has been shown to promote highly regioselective SNAr amination. nih.gov Similar catalytic systems could potentially be employed for the selective substitution of one of the chlorine atoms in this compound.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds (e.g., Suzuki, Sonogashira, Heck)

The carbon-halogen bonds in this compound provide handles for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate. libretexts.org The reactivity of the halide in Suzuki coupling generally follows the order I > Br > Cl > F. ucd.ie Therefore, the C-I bond in this compound would be the most reactive site for Suzuki coupling. This allows for selective functionalization at the C5 position. By carefully choosing the reaction conditions, it is possible to achieve selective coupling at the C-I bond while leaving the C-Cl bonds intact. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org Similar to the Suzuki reaction, the reactivity of the halide follows the order I > Br > Cl. wikipedia.orgyoutube.com Thus, the Sonogashira reaction would also be expected to occur selectively at the C-I bond of this compound. This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org The reactivity of the halide again follows the order I > Br > Cl. rsc.org Therefore, the C-I bond is the preferred site for the Heck reaction. This allows for the introduction of a vinyl group at the C5 position of the benzoic acid. rsc.org

The general reactivity trend for these cross-coupling reactions is summarized below:

ReactionDescriptionHalide Reactivity OrderExpected Site of Reaction on this compound
Suzuki-MiyauraC-C bond formation with an organoboron reagent. nih.govI > Br > ClC-I
SonogashiraC-C bond formation with a terminal alkyne. wikipedia.orgI > Br > ClC-I
HeckC-C bond formation with an alkene. organic-chemistry.orgI > Br > ClC-I

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations. wikipedia.org

Esterification and Amidation

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water. For sterically hindered benzoic acids, the reaction may require more forcing conditions.

Amidation: Carboxylic acids can be converted to amides by reaction with amines. organic-chemistry.org This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling reagent. nih.gov A variety of coupling reagents are available, and the choice depends on the specific substrates. For instance, TiCl4 has been used to mediate the direct condensation of carboxylic acids and amines. nih.gov For sterically hindered acids, specific reagents and conditions might be necessary to achieve good yields. luxembourg-bio.com

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide. The decarboxylation of aromatic carboxylic acids is generally difficult and requires harsh conditions. google.com However, the presence of electron-withdrawing groups on the ring can facilitate decarboxylation. rsc.org

For halogenated benzoic acids, decarboxylation can be achieved by heating with soda lime at high temperatures. google.com Another method involves heating the acid in a polar aprotic solvent at temperatures above 200°C. google.com Copper salts can also catalyze the decarboxylation of benzoic acids, particularly in the synthesis of phenol (B47542) from benzoic acid via oxidative decarboxylation. wikipedia.org

Decarboxylative halogenation is a process where a carboxylic acid is converted to an aryl halide. This can be an alternative route to introduce a halogen at the position of the carboxyl group. nih.gov

Oxidation and Reduction Chemistry of this compound

Oxidation: The aromatic ring of this compound is highly substituted with electron-withdrawing groups, making it relatively resistant to oxidation. The carboxylic acid group itself is already in a high oxidation state. Strong oxidizing agents under harsh conditions might lead to the degradation of the molecule.

Reduction: The carboxylic acid group can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org Milder reducing agents like sodium borohydride (B1222165) are generally not strong enough to reduce carboxylic acids. The halogen substituents are generally stable to these reducing conditions.

The nitro group, if present, can be reduced to an amino group using reagents like Fe/HCl or Sn/HCl. mnstate.edu This transformation is relevant in the context of synthesizing aniline (B41778) derivatives.

Catalytic Activation of Iodine in Iodination Processes

The introduction of an iodine atom onto an aromatic ring, particularly one that is deactivated by electron-withdrawing groups like 3,4-dichlorobenzoic acid, presents a significant chemical challenge. Direct iodination with molecular iodine (I₂) is often inefficient due to the low electrophilicity of iodine and the reversible nature of the reaction, which produces hydrogen iodide (HI). uni-giessen.de To overcome these limitations, various catalytic strategies have been developed to activate the iodine source, enhancing its electrophilic character and facilitating the substitution reaction under milder conditions. These methods include organocatalysis, transition metal catalysis, and the use of hypervalent iodine reagents, which are crucial for the synthesis of complex iodoarenes.

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for activating iodine-transfer reagents. Lewis basic organocatalysts, particularly those containing sulfur, have proven effective in activating reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH).

Disulfide and Thiourea (B124793) Catalysis: Research has demonstrated that disulfides can act as potent Lewis base catalysts in the electrophilic iodination of electron-rich aromatic compounds using DIH. acs.org The proposed mechanism involves the nucleophilic sulfur atom of the disulfide attacking the electrophilic iodine of DIH, generating a highly reactive sulfenyliodinane species. acs.org This complex then serves as a superior iodinating agent for a range of aromatic substrates, including acetanilides and anisoles. acs.org In the absence of a catalyst, the iodination of acetanilide (B955) with DIH gives a low yield, but the addition of a disulfide catalyst dramatically improves the reaction outcome. acs.org

Similarly, thiourea derivatives have been employed as organocatalysts for the iodination of activated aromatic compounds. thieme-connect.com The mechanism is believed to involve the formation of a complex between the thiourea catalyst and the iodine source, held together by a combination of hydrogen and halogen bonding. thieme-connect.com This interaction weakens the N–I bond of the iodinating agent, facilitating the transfer of a positively polarized iodine atom to the aromatic substrate. thieme-connect.com Kinetic studies suggest that hydrogen bonding plays a crucial role in the rate-determining step of the reaction. thieme-connect.com

Catalyst TypeCatalyst ExampleIodine SourceSubstrate ExampleSolventYield (%)Reference(s)
DisulfideDiphenyl disulfideDIHAcetanilideAcetonitrile (B52724)76 acs.org
ThioureaN,N'-Di[3,5-bis(trifluoromethyl)phenyl]thioureaDIH1,2-DimethoxybenzeneAcetonitrile98 thieme-connect.com

This table presents selected examples of organocatalytic iodination reactions.

Transition Metal Catalysis

Transition metal catalysis provides a powerful tool for the direct and regioselective C–H iodination of aromatic compounds, including benzoic acids. The carboxyl group can act as a directing group, guiding the iodination to the ortho position.

Iridium-Catalyzed Iodination: An efficient method for the ortho-iodination of benzoic acids has been developed using a simple iridium(III) catalyst. acs.org This protocol operates under remarkably mild conditions in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent, without the need for any base or other additives. acs.org The reaction tolerates air and moisture and shows high selectivity for the ortho-iodinated product. acs.org Mechanistic studies suggest that the process involves a rate-limiting C-H bond metalation step, followed by iodination through an Ir(III)/Ir(V) catalytic cycle. acs.org

Palladium-Catalyzed Iodination: Palladium complexes have also been used to catalyze the ortho-iodination of benzoic acids in aqueous media. researchgate.netresearchgate.net In one reported system, Pd(OAc)₂ is used as the catalyst with potassium iodide (KI) as the iodine source and cerium(III) chloride/hydrogen peroxide as the oxidant system. researchgate.net The carboxyl group directs the C-H activation to the ortho position, although the method's effectiveness can be influenced by substituents on the aromatic ring. researchgate.net For instance, nitro groups in the meta or para position tend to decrease the substrate's reactivity significantly. researchgate.net

Catalyst SystemSubstrateIodine SourceKey ConditionsYield (%)Reference(s)
[IrCp*I₂]₂Benzoic acidNISHFIP, 40 °C99 acs.org
Pd(OAc)₂/CeCl₃·7H₂OBenzoic acidKIH₂O₂, H₂O, reflux11 researchgate.net
Pd(OAc)₂/CeCl₃·7H₂O3-Methylbenzoic acidKIH₂O₂, H₂O, reflux60 researchgate.net
Pd(OAc)₂/CeCl₃·7H₂O3-Bromobenzoic acidKIH₂O₂, H₂O, reflux65 researchgate.net

This table summarizes findings for the transition metal-catalyzed ortho-iodination of benzoic acids.

Activation via Hypervalent Iodine Reagents

For particularly deactivated aromatic rings, such as those with multiple halogen substituents, more potent iodination systems are required. One effective strategy involves the activation of molecular iodine (I₂) with aryl iodine(III) oxidants. A method has been reported for the iodination of deactivated arenes using catalytic amounts of sulfuric acid with an aryl iodine(III) compound as the oxidant. acs.org

This system is noteworthy as it employs oxidants that are structurally related to the target class of molecules, such as 2,4-dichloro-5-iodosylbenzoic acid. acs.org These aryl iodine(III) compounds oxidize I₂ in situ, generating a highly electrophilic iodinating species capable of reacting with electron-poor substrates. acs.org An advantage of this method is that the reduced form of the aryl iodine(III) oxidant can be recovered and re-oxidized, demonstrating excellent reusability. acs.org This approach successfully iodinates substrates like nitrobenzene (B124822) and benzoic acid, which are challenging for many other methods, and does so with high positional selectivity. acs.org

Aryl Iodine(III) OxidantSubstrateKey ConditionsYield (%)Reference(s)
4-Nitrophenyliodine bis(trifluoroacetate) (NPIFA)NitrobenzeneI₂, H₂SO₄ (cat.), CHCl₃99 acs.org
3-Iodosylbenzoic acid (3-IBA)Benzoic acidI₂, H₂SO₄ (cat.), CHCl₃93 acs.org

This table shows examples of the iodination of deactivated arenes using aryl iodine(III) oxidants to activate molecular iodine.

Applications in Organic Synthesis and Material Science

3,4-Dichloro-5-iodobenzoic Acid as a Synthetic Building Block for Complex Organic Molecules

The strategic placement of three distinct halogen atoms on the aromatic ring, coupled with the presence of a carboxylic acid group, makes this compound a highly valuable and versatile building block in organic synthesis. The differential reactivity of the iodine and chlorine substituents allows for selective transformations, enabling the construction of intricate molecular architectures.

The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it more susceptible to a variety of coupling reactions. This includes well-established transformations such as Suzuki, Sonogashira, and Heck couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. Chemists can selectively replace the iodine atom with various organic fragments, leaving the chloro substituents intact for subsequent modifications. This stepwise functionalization is a powerful strategy for the convergent synthesis of complex target molecules.

Furthermore, the carboxylic acid group provides another handle for synthetic manipulation. It can be readily converted into a wide range of functional groups, including esters, amides, and acid chlorides. This allows for the attachment of this compound to other molecular scaffolds or for its use in polymerization reactions. The combination of these reactive sites makes this compound a trifunctional building block, offering chemists a high degree of control over the final molecular structure.

Precursor for the Synthesis of Agrochemicals and Related Compounds

Halogenated benzoic acids and their derivatives are a well-established class of compounds with significant applications in the agrochemical industry. This compound serves as a valuable precursor for the synthesis of novel agrochemicals, including herbicides, fungicides, and insecticides.

The specific substitution pattern of this molecule can impart desirable properties to the final agrochemical product. The presence of chlorine and iodine atoms can influence the compound's biological activity, metabolic stability, and environmental persistence. By using this compound as a starting material, chemists can systematically explore the structure-activity relationships of new potential agrochemicals.

Development of Ligands for Catalytic Systems

The development of efficient and selective catalysts is a cornerstone of modern chemistry. This compound and its derivatives can be employed in the design and synthesis of novel ligands for transition metal catalysts. The presence of multiple potential coordination sites—the carboxylate group and the halogen atoms—allows for the creation of ligands with tailored electronic and steric properties.

The carboxylate group can act as a classic coordinating group for a variety of metal centers. The electronic nature of the aromatic ring, influenced by the electron-withdrawing chloro and iodo substituents, can modulate the electron density at the metal center, thereby fine-tuning its catalytic activity.

Furthermore, the halogen atoms, particularly the iodine, can participate in halogen bonding interactions. While weaker than traditional coordination bonds, halogen bonds can play a crucial role in directing the assembly of catalytic species and influencing the stereochemical outcome of a reaction. The ability to systematically modify the ligand structure by replacing the iodine or chlorine atoms provides a powerful tool for the rational design of new and improved catalytic systems.

Role in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound is an excellent candidate for use in crystal engineering, the rational design of crystalline solids with desired properties. dntb.gov.ua This is due to its ability to participate in a variety of strong and directional intermolecular interactions, including hydrogen bonding and halogen bonding.

The carboxylic acid moiety is a robust hydrogen bond donor and acceptor, capable of forming predictable and stable hydrogen-bonded synthons. ias.ac.in These synthons can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks.

In addition to hydrogen bonding, the iodine and chlorine atoms can act as halogen bond donors. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.gov The strength and directionality of halogen bonds are comparable to those of hydrogen bonds, making them a powerful tool for controlling the packing of molecules in the solid state. nih.gov The interplay between hydrogen and halogen bonding in crystals of this compound and its co-crystals can lead to the formation of novel supramolecular architectures with interesting properties.

Table 1: Intermolecular Interactions in Supramolecular Chemistry

Interaction TypeDescriptionRole of this compound
Hydrogen Bonding An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The carboxylic acid group acts as both a hydrogen bond donor and acceptor, forming robust synthons that direct molecular assembly. ias.ac.in
Halogen Bonding A non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site.The iodine and chlorine atoms serve as halogen bond donors, providing directional control over crystal packing. nih.gov

Incorporation into Functional Materials

The unique electronic and structural features of this compound make it a promising component for the development of functional materials, such as polymers and thin films. aalto.fi By incorporating this molecule into a polymer backbone or as a pendant group, it is possible to tailor the material's properties for specific applications.

The presence of heavy atoms like iodine can enhance properties such as refractive index and X-ray absorption. Polymers containing this compound could therefore find use in optical applications or as radiation-shielding materials.

Furthermore, the ability of this compound to form ordered structures through self-assembly can be exploited in the fabrication of thin films with controlled molecular orientation. aalto.fi Such ordered films can exhibit anisotropic properties, which are desirable for applications in electronics and sensor technology. The reactivity of the iodine atom allows for post-polymerization modification, enabling the covalent attachment of the polymer to a surface or the introduction of other functional groups.

No Publicly Available Data on the Biological Interactions and Molecular Mechanisms of this compound

Despite a comprehensive investigation of scientific literature and chemical databases, no specific research findings on the biological interactions and molecular mechanisms of the chemical compound this compound are publicly available. Therefore, it is not possible to provide an article on this subject as requested.

Searches for in vitro studies, including ligand-biomolecule binding, enzymatic inhibition or activation, and cellular assays for mechanistic pathway elucidation for this compound, did not yield any specific results. Consequently, information regarding its potential modulation of cellular pathways, such as the proteostasis network or oxidative stress response, and its effects on cellular processes like proliferation or apoptosis in model systems, remains undocumented in the accessible scientific domain.

Furthermore, the absence of primary research on this compound means that no structure-activity relationship (SAR) studies have been published, which would be necessary to understand how its chemical structure relates to any biological activity.

While the compound with CAS number 1507268-55-4 is listed by several chemical suppliers, this indicates its availability for research purposes but does not provide any data on its biological effects. The investigation included searches for related compounds and relevant biological concepts, but no direct or indirect information could be found to construct a scientifically accurate article based on the provided outline.

Compounds Investigated

Biological Interactions and Molecular Mechanisms Strictly Non Clinical

Environmental Toxicology at the Molecular Level (e.g., phytotoxicity mechanisms in plants)

The introduction of halogens—chlorine and iodine—to the benzoic acid structure dramatically alters its chemical properties and biological activity. Halogenated benzoic acids are a class of compounds known for their diverse effects on plant physiology, ranging from growth regulation to herbicidal action. The specific arrangement of two chlorine atoms and one iodine atom on the benzene (B151609) ring of 3,4-dichloro-5-iodobenzoic acid suggests a high potential for interaction with biological systems.

Based on the known mechanisms of other halogenated benzoic acids, the phytotoxicity of this compound could manifest through several molecular pathways:

Disruption of Auxin Transport and Signaling: A prominent mechanism of action for several halogenated benzoic acids, notably 2,3,5-triiodobenzoic acid (TIBA), is the inhibition of polar auxin transport. Auxins are a class of plant hormones crucial for numerous developmental processes, including cell division, elongation, and differentiation. By interfering with the proteins that transport auxin between cells, this compound could disrupt the hormonal balance, leading to aberrant growth, such as stunted root and shoot development, and altered leaf morphology.

Enzyme Inhibition: The electrophilic nature of the halogenated aromatic ring makes it a potential candidate for interacting with the active sites of various plant enzymes. This interaction can occur through covalent or non-covalent binding, leading to the inhibition of critical metabolic pathways. For instance, some chlorinated benzoic acids have been shown to interfere with enzymes involved in amino acid biosynthesis and photosynthesis, ultimately leading to plant death.

Induction of Oxidative Stress: The presence of a foreign chemical entity can trigger a defense response in plants, often involving the production of reactive oxygen species (ROS). While a controlled ROS response is part of normal plant signaling, an uncontrolled surge induced by a xenobiotic like this compound can lead to oxidative stress. This stress can damage cellular components, including lipids, proteins, and nucleic acids, impairing cellular function and leading to cell death.

Alteration of Nutrient Uptake: Studies on other benzoic acid derivatives have demonstrated their ability to affect the uptake and translocation of essential mineral nutrients in plants. This can occur through direct interaction with ion channels and transporters in the root cells or by indirectly affecting root growth and architecture. A deficiency or imbalance in essential nutrients will inevitably compromise plant health and productivity.

While these postulated mechanisms are based on the activities of related compounds, dedicated research is required to elucidate the precise molecular targets and phytotoxic effects of this compound.

Table of Potential Phytotoxic Effects of Halogenated Benzoic Acids

Phytotoxic EffectPotential Molecular MechanismAffected Plant Process
Stunted GrowthInhibition of polar auxin transportCell division and elongation
Chlorosis (Yellowing of Leaves)Inhibition of photosynthetic enzymesPhotosynthesis
Necrosis (Tissue Death)Induction of oxidative stressCellular integrity
Altered Root DevelopmentDisruption of auxin signaling, altered nutrient uptakeNutrient and water absorption

Analytical Method Development for Research and Purity Assessment

Chromatographic Separation Techniques (HPLC, GC) for Purity Analysis and Isolation

Chromatographic methods are the cornerstone for the purity assessment and preparative isolation of 3,4-Dichloro-5-iodobenzoic acid, providing the means to separate the target compound from starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the preferred method for the analysis of polar aromatic compounds like this compound. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. oup.compsu.edu The retention of the analyte is primarily governed by its hydrophobicity; the presence of three halogen substituents on the benzoic acid ring significantly influences its interaction with the stationary phase.

A gradient elution is often employed to ensure the efficient separation of compounds with a wide range of polarities. oup.com The mobile phase commonly consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). oup.comsielc.comsielc.com The pH of the aqueous phase is a critical parameter, as it controls the ionization state of the carboxylic acid group. Acidifying the mobile phase, for instance with phosphoric acid or formic acid, suppresses the ionization of the benzoic acid, leading to increased retention and improved peak shape. sielc.comsielc.com For applications requiring compatibility with mass spectrometry, volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid are used. oup.comsielc.com

Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic ring and carboxylic acid moiety are strong chromophores. The detection wavelength is typically set around the absorption maximum of the compound, which for dichlorobenzoic acids is often in the range of 210-230 nm. oup.compsu.edu This method is not only suitable for purity determination but can also be scaled up for the preparative isolation of the compound. sielc.comsielc.com

ParameterTypical Conditions for Halogenated Benzoic Acids Analysis
Stationary Phase Reversed-phase C18 (USP L1) oup.com
Mobile Phase Acetonitrile/Methanol and Water/Buffer (e.g., phosphate, acetate) oup.comsielc.com
Elution Mode Gradient or Isocratic oup.com
pH Modifier Phosphoric acid or Formic acid sielc.comsielc.com
Flow Rate 1.0 - 1.5 mL/min oup.com
Detection UV at 210-230 nm oup.compsu.edu
Column Temperature Ambient to 40 °C researchgate.net

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For a carboxylic acid like this compound, direct analysis by GC can be challenging due to its polarity and potential for thermal degradation in the injector port or on the column. To overcome these limitations, derivatization is a common strategy. americanpharmaceuticalreview.com The carboxylic acid group can be converted to a more volatile and less polar ester, for example, by reaction with a silylating agent or an alcohol in the presence of an acid catalyst.

The choice of column is critical for achieving good separation. A mid-polarity capillary column is often suitable for the analysis of halogenated aromatic compounds. Detection can be accomplished using a Flame Ionization Detector (FID), which offers good general sensitivity. For enhanced selectivity and sensitivity towards halogenated compounds, an Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD) can be employed. chromatographyonline.comnih.gov The purity of related compounds like 4-iodobenzoic acid has been assessed by GC. vwr.comavantorsciences.com

ParameterTypical Conditions for Halogenated Aromatic Acid Analysis
Derivatization Esterification (e.g., silylation) to increase volatility americanpharmaceuticalreview.com
Stationary Phase Mid-polarity capillary column (e.g., DB-5ms, HP-5)
Carrier Gas Helium or Hydrogen acs.org
Injection Mode Split/Splitless
Detector FID, ECD, XSD, or Mass Spectrometer (MS) chromatographyonline.comnih.gov
Temperature Program Gradient temperature ramp to elute compounds of varying volatility acs.org

Quantitative Analytical Methodologies (e.g., Potentiometric Titration, Spectrophotometry)

For the quantitative determination of this compound, especially for assay and content uniformity testing, classical and instrumental methods like potentiometric titration and spectrophotometry are highly valuable.

Potentiometric Titration

Potentiometric titration is a robust and accurate method for the assay of acidic substances. byjus.com This technique involves the titration of the benzoic acid with a standardized strong base, such as sodium hydroxide. The endpoint of the titration is determined by monitoring the change in potential of a suitable electrode system, typically a glass pH electrode and a reference electrode, as a function of the volume of titrant added. wikipedia.orgfsu.edu

The titration is usually performed in a non-aqueous solvent, such as methanol or methylethylketone, to ensure the solubility of the halogenated benzoic acid. researchgate.net A sharp change in the potential occurs at the equivalence point, which corresponds to the complete neutralization of the acid. The concentration of the acid can then be calculated based on the volume of titrant consumed. This method is particularly useful for purity assessment, as it provides a direct measure of the acidic functional group content. vwr.comavantorsciences.com

Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound, provided that it is the only absorbing species in the sample or that the interfering substances have negligible absorbance at the chosen wavelength. The aromatic nature of the compound results in characteristic UV absorption bands. researchgate.net

The absorption spectrum of benzoic acid and its derivatives is known to be influenced by the pH of the solution. rsc.orgrsc.org The protonated form of the acid, present at low pH, has a different absorption maximum (λmax) compared to the deprotonated (benzoate) form at higher pH. rsc.org For quantitative analysis, a specific wavelength, typically the λmax, is selected, and a calibration curve of absorbance versus concentration is constructed using standards of known concentration. The concentration of the unknown sample is then determined from this curve. For benzoic acid itself, absorption maxima are observed around 225-230 nm. rsc.orgdergipark.org.tr

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS)

For the analysis of complex mixtures containing this compound, where chromatographic separation alone may not be sufficient for unambiguous identification, hyphenated techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. chromatographyonline.comoup.com After separation on the GC column, the eluting compounds are introduced into the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its positive identification. nih.gov

This technique is particularly powerful for identifying unknown impurities and by-products in the synthesis of this compound. By comparing the obtained mass spectra with spectral libraries, the structure of co-eluting or trace-level components can be elucidated. acs.orgrestek.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that couples liquid chromatography with tandem mass spectrometry. vu.edu.au It is especially well-suited for the analysis of polar compounds that are not amenable to GC without derivatization. After separation by HPLC, the analyte is ionized, commonly using electrospray ionization (ESI), which is a soft ionization technique that typically produces the protonated or deprotonated molecular ion. researchgate.netpsu.edu

In the tandem mass spectrometer, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. By monitoring specific transitions from the parent ion to a fragment ion (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM), exceptional selectivity and sensitivity can be achieved. vu.edu.auresearchgate.net This allows for the quantification of this compound at very low levels, even in complex matrices. researchgate.netnih.gov

TechniqueIonization ModeDetection ModeApplication
GC-MS Electron Impact (EI) nih.govFull Scan / SIMIdentification of volatile impurities and by-products acs.orgrestek.com
LC-MS/MS Electrospray (ESI) researchgate.netMRM / SRM vu.edu.auresearchgate.netHigh-sensitivity quantification and confirmation in complex matrices researchgate.net

Environmental Fate and Degradation Studies

Biodegradation Pathways and Microbial Metabolism of Halogenated Benzoic Acids

The biodegradation of halogenated benzoic acids is a key process in their environmental detoxification. Microorganisms have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon and energy, often involving the cleavage of the carbon-halogen bond, a critical step in their degradation.

The initial steps in the microbial metabolism of halogenated benzoic acids can vary depending on the specific compound and the environmental conditions. Under aerobic conditions, the degradation of chlorinated benzoic acids has been extensively studied oup.com. Typically, the process is initiated by dioxygenase enzymes that introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a catechol intermediate. This is followed by ring cleavage and further metabolism.

Anaerobic degradation of halogenated benzoic acids is also a significant environmental process, particularly in sediments and soils where oxygen is scarce oup.com. Under these conditions, reductive dehalogenation is a common initial step, where the halogen substituent is removed and replaced by a hydrogen atom oup.com. This process is often coupled to denitrification, where nitrate (B79036) is used as the electron acceptor oup.com. Studies on denitrifying enrichment cultures have shown the capability to degrade 3- and 4-chlorobenzoate, as well as their brominated and iodinated counterparts oup.com. However, the specificity of the microbial consortia to the position of the halogen is a critical factor oup.com. For instance, a culture enriched on 3-chlorobenzoate (B1228886) could degrade 3-bromobenzoate but not 3-iodobenzoate (B1234465) within a 10-day period, suggesting that the presence of multiple, different halogens as in 3,4-dichloro-5-iodobenzoic acid could present a significant challenge for microbial degradation nih.gov.

The degradation of dichlorinated benzoic acids has also been investigated. For example, Brevibacterium spp. have been shown to utilize 3,4-dichlorobenzoic acid as a growth substrate researchgate.net. The degradation rate is influenced by environmental factors such as temperature, pH, and agitation researchgate.net. This suggests that microbial communities with the capacity to degrade dichlorinated structures could potentially metabolize the dichloro-moiety of this compound.

The central role of benzoyl-CoA as a key intermediate in the anaerobic degradation of a wide array of aromatic compounds, including halogenated ones, has been established nih.gov. The initial steps often involve the activation of the benzoic acid to its coenzyme A thioester, followed by reductive dehalogenation and subsequent degradation of the ring nih.gov.

Table 1: Microbial Degradation of Halogenated Benzoic Acids

CompoundMicroorganism/ConsortiumConditionsKey FindingsReference
3-Chlorobenzoate and 4-ChlorobenzoateDenitrifying enrichment culturesAnaerobicReadily degraded within 2-4 weeks; cultures also degraded corresponding brominated and iodinated analogs. oup.com
3-ChlorobenzoatePhotoheterotrophic bacteria (e.g., Rhodopseudomonas palustris)Anaerobic, in lightUtilized as a sole growth substrate. nih.gov
3,4-Dichlorobenzoic acidBrevibacterium spp.AerobicDegradation optimized at 37°C, pH 7.0, and 150 rpm agitation. Acclimatization and carbon starvation enhanced degradation. researchgate.net
4-Chlorobenzoic acidArthrobacter sp.AerobicDehalogenation is the initial step, forming 4-hydroxybenzoate. nih.gov

Photodegradation and Abiotic Transformation Mechanisms

In addition to microbial processes, abiotic factors such as sunlight can play a crucial role in the transformation of halogenated aromatic compounds in the environment. Photodegradation involves the absorption of light energy by the molecule, which can lead to its decomposition.

For aromatic compounds, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment that produce reactive species. The presence of halogens on the aromatic ring can influence the rate and pathway of photodegradation.

Studies on the photochemical decomposition of complex nitro- and chloro-substituted aromatic compounds have shown that they can be degraded under UV irradiation, with pH being a significant factor in the reaction efficiency nih.gov. For example, certain amino alcohols with nitrophenylamino moieties undergo complete decomposition at high pH levels when exposed to light, yielding simpler aromatic compounds like nitrobenzoic acid and halogenated anilines as products nih.gov. This suggests that the carboxylic acid group and the halogen substituents on this compound would likely influence its photochemical reactivity.

The carbon-iodine bond is generally weaker than carbon-chlorine bonds, making it more susceptible to cleavage upon absorption of UV light. Therefore, it is plausible that a primary photodegradation pathway for this compound would involve the cleavage of the C-I bond.

Furthermore, the presence of other substances in natural waters, such as dissolved organic matter, can sensitize the photodegradation of organic pollutants. These sensitizers can absorb sunlight and transfer the energy to the pollutant molecule or generate reactive oxygen species that can then attack the compound.

Table 2: Abiotic Transformation of Related Aromatic Compounds

Compound TypeTransformation ProcessKey FactorsPotential Products/MechanismsReference
Nitro- and chloro-substituted amino alcoholsPhotodegradationpH, UV lightDecomposition into simpler aromatic compounds like nitrobenzoic acid and halogenated anilines. nih.gov
Iodinated X-ray contrast mediaReductive deiodinationAnaerobic conditions, corrinoidsSuccessive removal of iodine atoms. nih.gov
Benzylic C-H bondsPhoto-oxygenationBrønsted acid, aerobic conditionsFormation of aromatic acids and ketones. drugbank.com

Environmental Transport and Persistence Studies

The environmental transport and persistence of a chemical determine its distribution and potential for long-term ecological impact. For compounds like this compound, factors such as water solubility, vapor pressure, and its tendency to sorb to soil and sediment particles are critical.

Halogenated compounds, in general, tend to persist in the environment due to their resistance to breakdown drishtiias.com. Polychlorinated biphenyls (PCBs), for example, are known for their high environmental persistence, resistance to metabolism, and their ability to be transported over long distances in the atmosphere and water, often sorbed to particles nih.govepa.gov. The presence of multiple chlorine atoms in this compound suggests it may share some of these characteristics.

The iodine substituent adds another dimension to its environmental fate. Studies on the biogeochemistry of iodine have shown that it can form strong covalent bonds with organic carbon in soil and sediments nih.gov. This binding can significantly reduce its mobility. However, under reducing conditions, which are common in saturated soils and sediments, iodine can be released back into the aqueous phase nih.gov. The mobility of iodine in soil is also influenced by soil pH and the amount of organic matter present mdpi.com.

The transport of polychlorinated compounds in aquatic systems is often linked to sediment dynamics. These compounds tend to sorb to sediments, which can then act as both a sink and a source, with deposition and resuspension events controlling the movement of the contaminants pjoes.comresearchgate.net. Given the likely low water solubility and potential for sorption of this compound, its transport in rivers and lakes would probably be closely associated with particulate matter.

Table 3: Factors Influencing Environmental Transport and Persistence of Halogenated Aromatic Compounds

FactorInfluence on Transport and PersistenceExample Compounds/ElementsReference
Sorption to Soil/SedimentReduces mobility in water but facilitates transport with particulate matter. Increases persistence in the solid phase.Polychlorinated biphenyls (PCBs), Iodine nih.govnih.gov
Redox ConditionsUnder reducing conditions, can lead to the release of bound iodine from sediments.Iodine nih.gov
Soil pH and Organic MatterAffects the retention and leaching of iodine in soil. Lower pH and higher organic matter can increase retention.Iodine mdpi.com
BioaccumulationTransfer from soil and water into biota, leading to persistence in the food chain.Polychlorinated biphenyls (PCBs) nih.gov

Future Research Directions and Challenges

Exploration of Undiscovered Synthetic Routes and Derivatization Potentials

The derivatization potential of 3,4-dichloro-5-iodobenzoic acid is vast and largely untapped. The carboxylic acid group serves as a versatile handle for a wide range of chemical transformations, including esterification, amidation, and the formation of acid chlorides. These derivatives can act as key intermediates in the synthesis of more complex molecules. For instance, the creation of amide derivatives from aldehydes presents an area of interest. acs.org Furthermore, the three halogen substituents (two chlorine, one iodine) offer distinct reactivities that can be exploited for selective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Future research should systematically explore these derivatization pathways to generate a library of novel compounds with diverse functionalities. A novel derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed for other lipid classes, which could inspire new approaches for this compound. nih.gov

Advancements in Computational Predictive Modeling for Reactivity and Interactions

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) can be employed to predict the reactivity of the molecule, including its gas-phase acidity and the influence of its substituents on its chemical properties. mdpi.com Such theoretical studies can provide valuable insights into the molecule's electronic structure and help in designing new reactions and predicting their outcomes.

Moreover, computational methods are crucial for understanding and predicting the interactions of this compound and its derivatives with biological targets. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate chemical structure with biological activity, can be used to guide the design of new bioactive compounds. nih.gov Molecular dynamics simulations can offer a detailed view of how these molecules bind to proteins or other biomolecules, providing a rational basis for the development of new therapeutic agents or functional materials. researchgate.net The combination of experimental techniques with computational modeling will be essential for identifying the dominant associates of benzoic acid derivatives in different solvents. ucl.ac.ukucl.ac.uk

Integration into Emerging Technologies and Interdisciplinary Research

The unique electronic and structural properties of this compound make it a candidate for integration into various emerging technologies. Its halogenated aromatic ring could be a building block for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The high atomic number of iodine also suggests potential applications in areas like X-ray imaging as a contrast agent, although this would require significant further research into its biocompatibility and in vivo behavior.

Interdisciplinary research will be key to unlocking the full potential of this compound. Collaborations between organic chemists, materials scientists, biologists, and computational scientists will be essential. For example, the development of functionalized magnetic nanoparticles incorporating benzoic acid derivatives for use as heterogeneous catalysts highlights the potential of interdisciplinary approaches. nih.gov Similarly, exploring the biotransformation of fluorinated benzoic acids by microorganisms could open up new avenues for sustainable chemical production. tandfonline.com The anti-inflammatory effects of benzoic acid itself suggest that its halogenated derivatives might possess interesting pharmacological properties worth investigating in a medical context. nih.gov

Addressing Challenges in Scalable Synthesis and Sustainable Production

For this compound to find widespread application, challenges related to its scalable and sustainable production must be addressed. Current laboratory-scale syntheses may not be readily transferable to an industrial setting. Developing robust and cost-effective processes that can be implemented on a large scale is a significant hurdle. This includes optimizing reaction conditions, minimizing the use of hazardous reagents and solvents, and developing efficient purification methods.

Furthermore, there is a growing demand for "green" chemical processes that minimize environmental impact. Future research should focus on developing sustainable synthetic routes for halogenated benzoic acids. This could involve the use of renewable starting materials, biocatalysis, or flow chemistry techniques. For instance, processes for preparing halogenated benzoic acids with economic and ecological advantages are being explored. google.com The valorization of lignin-based benzoic acid derivatives for the synthesis of active pharmaceutical ingredients provides a model for sustainable production. rsc.org Additionally, developing methods for the recycling of industrial waste from benzoic acid production can contribute to a more circular economy. researchgate.net

Q & A

Q. What are the key synthetic pathways for 3,4-Dichloro-5-iodobenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and iodination steps. For example, chlorination can be achieved using chlorine gas under reflux in ethanol/water mixtures (3 h, reflux) . Iodination may employ iodine monochloride (ICl) in hydrochloric acid, as demonstrated in analogous triiodobenzoic acid syntheses. Optimization involves adjusting pH (e.g., maintaining pH 10–10.2 for chlorination), temperature (e.g., 90°C for intermediate purification), and reagent stoichiometry. Neutralization with sodium hydroxide followed by hydrochloric acid precipitation is critical for isolating the product .

Q. How can spectroscopic techniques (NMR, IR, mass spectrometry) confirm the structure of this compound?

  • Methodological Answer :
  • NMR : Analyze chemical shifts for aromatic protons (δ 7.5–8.5 ppm) and carboxyl groups (δ ~12 ppm). Chlorine and iodine substituents induce deshielding and splitting patterns.
  • IR : Look for carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680 cm⁻¹).
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (C₇H₃Cl₂IO₂: ~331.3 g/mol). Fragmentation patterns should reflect loss of COOH (44 Da) and halogen substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data when characterizing this compound?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., HPLC vs. GC-MS for purity analysis). Compare experimental spectra with reference databases like NIST Chemistry WebBook, which provides validated mass spectra for structurally similar compounds (e.g., 3,5-Dichlorobenzoic acid, InChIKey: CXKCZFDUOYMOOP-UHFFFAOYSA-N) . For ambiguous peaks, employ deuterated solvents in NMR or spiking experiments with authentic standards.

Q. What retrosynthetic strategies are viable for designing novel derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :
  • Core Modification : Replace iodine with bioisosteres (e.g., trifluoromethyl groups) or introduce hydroxyl groups for hydrogen bonding, as seen in 3,5-Dichloro-4-hydroxybenzoic acid (PubChem CID: 3336-41-2) .
  • Retrosynthetic Disconnections : Use the carboxyl group as a handle for esterification or amidation. For example, coupling with amines via EDCI/HOBt activation yields amide derivatives for antimicrobial testing .

Q. How can microbial degradation studies of this compound be designed to assess environmental persistence?

  • Methodological Answer :
  • Model Organisms : Use Pseudomonas spp. or Rhodococcus spp., known to degrade halogenated aromatics .
  • Experimental Setup : Monitor degradation via HPLC-UV at λ = 254 nm. Include controls with non-iodinated analogs (e.g., 3,4-Dichlorobenzoic acid) to isolate iodine’s effect on biodegradation rates. Measure intermediate metabolites (e.g., dehalogenated products) using GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.